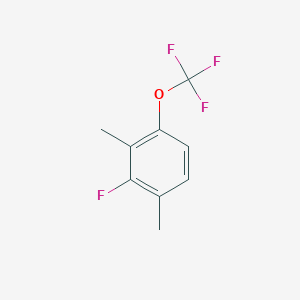

1,3-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene

説明

特性

分子式 |

C9H8F4O |

|---|---|

分子量 |

208.15 g/mol |

IUPAC名 |

2-fluoro-1,3-dimethyl-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C9H8F4O/c1-5-3-4-7(6(2)8(5)10)14-9(11,12)13/h3-4H,1-2H3 |

InChIキー |

GKDSBOYATMXVDC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C=C1)OC(F)(F)F)C)F |

製品の起源 |

United States |

The Super-Fluorine Effect: Trifluoromethoxy Benzene Derivatives in High-Performance Drug Discovery

[1]

Executive Summary: The "Goldilocks" Substituent

In the landscape of bioisosteres, the trifluoromethoxy group (

While the trifluoromethyl group (

Physicochemical Profiling: Why ?

The decision to incorporate an

The Lipophilicity Ladder

The

Table 1: Comparative Physicochemical Parameters of Benzene Substituents

| Substituent | Hansch | Hammett | Metabolic Stability | Conformation (vs. Ring) |

| 0.00 | 0.00 | Low | N/A | |

| -0.02 | -0.27 | Very Low (O-dealkylation) | Coplanar ( | |

| 0.71 | 0.23 | Moderate | N/A | |

| 0.88 | 0.54 | High | Rotating | |

| 1.04 | 0.35 | Very High | Orthogonal ( | |

| 1.44 | 0.50 | High | Variable |

Data Sources: Hansch et al. (1991), Leo et al. (1971).

The Orthogonal Lock (The "Jack-in-the-Box" Effect)

Unlike the methoxy group (

Causality: The high electronegativity of the three fluorine atoms draws electron density away from the oxygen, diminishing the resonance interaction with the aromatic ring. Simultaneously, the steric bulk of the

Figure 1: Mechanistic comparison of conformational and metabolic consequences between methoxy and trifluoromethoxy groups.

Synthetic Access: Breaking the Bottleneck

Historically, synthesizing trifluoromethoxy arenes required harsh conditions (e.g., chlorination of anisoles followed by fluorination with

The Modern Solution: Radical Trifluoromethoxylation

The field shifted significantly with the introduction of radical trifluoromethoxylation reagents, most notably by the Ngai and Togni groups. These methods allow for the direct introduction of

Validated Protocol: Silver-Mediated Radical Trifluoromethoxylation

This protocol describes the synthesis of a trifluoromethoxy arene using a Selectfluor/AgOCF3 based approach, which is robust for medicinal chemistry labs.

Target Transformation: Aryl Boronic Acid

Reagents:

-

Substrate: Aryl boronic acid (

equiv) -

Source:

(Tris(dimethylamino)sulfonium trifluoromethoxide) OR in-situ generation via -

Oxidant: Selectfluor (

equiv) -

Catalyst:

( -

Solvent: Acetone/Water (2:1)

-

Temperature: Ambient (

)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under

, charge a foil-wrapped vial (to protect Ag salts) with the Aryl boronic acid ( -

Reagent Addition: Add the trifluoromethoxide source. If using

is not feasible due to hygroscopicity, use the commercially available 1-(Trifluoromethoxy)benzotriazole (Ngai Reagent) protocol for C-H functionalization, but for boronic acids, the oxidative silver coupling is preferred.-

Alternative (Ngai Reagent for C-H): Mix Arene (

equiv), Ngai Reagent (

-

-

Reaction: Stir the mixture vigorously at room temperature for 12–24 hours. The reaction mixture will likely turn a dark suspension.

-

Workup: Dilute with diethyl ether (

) and filter through a pad of Celite to remove silver salts. -

Purification: Wash the filtrate with brine, dry over

, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc).

Self-Validating Check:

-

NMR: Thengcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Mass Spec: The

group adds 85 Da to the molecular weight.

Figure 2: Decision tree and workflow for introducing the trifluoromethoxy group.

Medicinal Chemistry Case Study: Riluzole

Drug: Riluzole (Rilutek) Indication: Amyotrophic Lateral Sclerosis (ALS) Structure: 2-amino-6-(trifluoromethoxy)benzothiazole

The "Super-Fluorine" Rationale:

Riluzole is the quintessential example of

-

Metabolic Stability: The 6-position of the benzothiazole ring is highly susceptible to oxidative metabolism. A simple methoxy (

) group would be rapidly dealkylated by CYP450 enzymes to the phenol, which would then be glucuronidated and excreted. The -

Lipophilicity & CNS Penetration: ALS is a CNS disease. The

group boosts the LogP significantly (Hansch -

Electronic Modulation: The electron-withdrawing nature of

lowers the pKa of the 2-amino group, modulating the molecule's ionization state at physiological pH, which is crucial for its interaction with voltage-gated sodium channels.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Comparison:

If the

References

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195. Link

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties". ChemBioChem, 6, 2206. Link

-

Liu, J. B., & Ngai, M. Y. (2018). "Trifluoromethoxylation of Arenes and Heteroarenes". Chemistry – An Asian Journal, 13(2), 125-136. Link

-

Togni, A. (2012). "Hypervalent Iodine Reagents for Trifluoromethylation and Trifluoromethoxylation". Chemical Communications, 48, 7408. Link

-

Doble, A. (1996). "The pharmacology and mechanism of action of riluzole". Neurology, 47(6 Suppl 4), S233-241.[3] Link

-

Manteau, B., et al. (2010). "New Trends in the Chemistry of the Trifluoromethoxy Group". European Journal of Organic Chemistry, 2010(32), 6043–6066. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]

Bioisosteres of fluoro-substituted xylenes

Executive Summary

Fluoro-substituted xylenes (dimethylfluorobenzenes) represent a privileged pharmacophore in medicinal chemistry, offering a balance of lipophilicity and metabolic blockade. However, they frequently suffer from "metabolic switching" (where CYP450 enzymes attack the benzylic methyls despite ring fluorination) and poor aqueous solubility due to high planarity and lipophilicity (LogP).

This guide provides a technical roadmap for replacing fluoro-xylene cores with advanced bioisosteres. We move beyond classical nitrogen-walk strategies (pyridines) to focus on saturated bioisosteres —specifically Bicyclo[1.1.1]pentanes (BCPs) and Cubanes. These "3D-scaffolds" offer escape from flatland, improved solubility, and retention of critical vector orientations.

The Pharmacophore: Why Replace Fluoro-Xylenes?

The fluoro-xylene moiety is often employed to block metabolic soft spots on a phenyl ring (the fluorine effect) while using methyl groups to fill hydrophobic pockets. However, this scaffold presents distinct liabilities:

-

Metabolic Liability: While the fluorine atom protects the aromatic ring from oxidation, the two methyl groups are prime targets for CYP450-mediated benzylic hydroxylation (

C-H oxidation). -

Solubility (The "Flatland" Problem): The planar aromatic ring encourages

- -

Promiscuity: High lipophilicity (LogP) often correlates with off-target toxicity and hERG channel inhibition.

The Solution: Scaffold hopping to

Strategic Decision Framework

The choice of bioisostere depends strictly on the substitution pattern of the parent xylene (ortho, meta, or para).

Figure 1: Bioisostere Selection Logic

Caption: Decision tree for selecting bioisosteres based on xylene substitution geometry. BCPs excel in linear (para) replacement, while Cubanes offer unique access to ortho/meta vectors.

Saturated Bioisosteres: The Modern Standard

Bicyclo[1.1.1]pentanes (BCPs)

BCPs are the gold standard for replacing para-fluoro-xylenes. The distance between the bridgehead carbons (1.85 Å) is shorter than the benzene para distance (2.79 Å), but the exit vectors are perfectly linear.

-

Mechanism of Improvement: The BCP core is a "rod" that disrupts

-stacking. -

Fluoro-Mimicry: To mimic the electronic withdrawal of the fluorine in the parent xylene, the BCP can be substituted with electron-withdrawing groups (EWGs) or the bridgehead itself can be fluorinated (F-BCP), though this is synthetically challenging.

-

Key Advantage: Significant reduction in LogP (approx. 1-2 units) and increased metabolic stability (no benzylic protons if bridgeheads are quaternary).

Cubanes

Cubanes are the only saturated scaffold capable of mimicking ortho, meta, and para substitution patterns simultaneously.

-

Geometric Fidelity: The C-C-C bond angle in cubane (

) is a departure from benzene ( -

Metabolic Stability: The C-H bonds in the cubane cage are exceptionally strong (high s-character), rendering them resistant to oxidative metabolism.

Comparative Data Analysis

The following table contrasts a standard fluoro-xylene with its core bioisosteres.

| Property | Fluoro-p-Xylene (Parent) | BCP Analog (1,3-subst) | Cubane Analog (1,4-subst) | Fluoropyridine |

| Hybridization | ||||

| Vector Angle | ||||

| LogP Trend | Baseline (High) | Lower (-1.5 to -2.0) | Lower (-0.5 to -1.0) | Lower (-1.0) |

| Solubility | Low (Stacking) | High (3D character) | Moderate | Moderate |

| Metabolic Risk | High (Benzylic oxid.) | Low (Bridgehead stable) | Low (Cage stable) | Moderate |

| Electronic | Electron Rich | Insulating | Insulating | Electron Deficient |

Experimental Protocols

Protocol A: Synthesis of 1,3-Disubstituted BCPs (Strain-Release)

Context: Accessing the BCP core to replace a p-xylene. This protocol utilizes [1.1.1]propellane, the highly strained precursor.[1]

Reagents:

-

[1.1.1]Propellane (generated in situ or ether solution)

-

Aryl/Alkyl halide (Electrophile)

-

Photocatalyst (e.g., Ir(ppy)3) or Radical Initiator[1]

Workflow:

-

Propellane Generation: Treat 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with MeLi (0.5 M in ether) at -78°C. Distill the resulting [1.1.1]propellane into a cold receiver.

-

Radical Addition (The "Strain-Release" Step):

-

Dissolve the alkyl iodide (mimicking one xylene methyl arm) and [1.1.1]propellane in acetonitrile.

-

Add 1 mol% Ir(dF(CF3)ppy)2(dtbbpy)PF6.

-

Irradiate with Blue LED (450 nm) for 12 hours at room temperature.

-

Mechanism:[2][3] The radical generated from the iodide attacks the central bond of the propellane, relieving strain (~65 kcal/mol) and forming the BCP radical, which is then quenched.

-

-

Functionalization: The resulting 1-substituted-3-iodo-BCP can be further coupled via metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd-PEPPSI catalysts) to install the second "arm" of the xylene mimic.

Protocol B: Metabolic Stability Assay (Microsomal)

Context: Verifying that the bioisostere blocks the "benzylic" oxidation observed in xylenes.

-

Preparation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system (MgCI2, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines-

Success Criteria: BCP/Cubane analogs should show

min, whereas fluoro-xylene parents often show

-

Mechanism of Action: The "Escape from Flatland"

The primary failure mode of fluoro-xylenes in late-stage development is poor physicochemical properties. The transition to BCP/Cubane is not just steric; it is a solubility engineering strategy.

Figure 2: Solubility & Metabolic Pathway

Caption: Mechanistic comparison of failure modes in xylenes vs. success factors in saturated bioisosteres.

References

-

Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424. Link

-

Meanwell, N. A. (2018).[4] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] Link

-

Wiesenfeldt, M. P., et al. (2023).[5][6] "General access to cubanes as benzene bioisosteres."[5][6] Nature, 618, 513–518.[6] Link

-

Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

-

Denisenko, A., et al. (2021).[6] "Substitution of the Phenyl Ring with Bicyclo[1.1.1]pentane: A Case Study." ChemMedChem, 16(5). Link

Sources

- 1. Recent advances in the applications of [1.1.1]propellane in organic synthesis [ccspublishing.org.cn]

- 2. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

Metabolic Stability of Trifluoromethoxy Groups in Aromatics

The following technical guide details the metabolic stability, physicochemical properties, and experimental analysis of the trifluoromethoxy (-OCF₃) group in aromatic systems.

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers

Executive Summary

The trifluoromethoxy group (-OCF₃) has emerged as a privileged motif in modern medicinal chemistry, often termed a "super-halogen" or "pseudo-halogen."[1] Unlike its non-fluorinated analogue, the methoxy group (-OCH₃), the -OCF₃ moiety exhibits exceptional metabolic stability.[2] This resilience is primarily driven by the high bond dissociation energy (BDE) of the C-F bond and the steric protection afforded by its unique orthogonal conformation.

However, "stable" does not mean "inert." While resistant to classical oxidative dealkylation, -OCF₃ groups can introduce specific liabilities, particularly when positioned para to electron-donating groups (e.g., anilines), where they may act as leaving groups in bioactivation pathways leading to reactive fluorophosgene intermediates. This guide explores the structural basis of this stability, delineates the mechanistic pathways of degradation, and provides validated protocols for assessing these risks in drug candidates.

Physicochemical Basis of Stability

The metabolic superiority of -OCF₃ over -OCH₃ is not merely a result of bond strength; it is a function of distinct electronic and conformational properties.

Bond Strength and The "Alpha-Hydrogen" Rule

The primary metabolic pathway for ethers (e.g., anisole) is O-dealkylation . This reaction is initiated by Cytochrome P450 (CYP450) enzymes via hydrogen atom abstraction (HAT) from the

-

Methoxy (-OCH₃): Contains weak C-H bonds (

96 kcal/mol) at the -

Trifluoromethoxy (-OCF₃): The

-hydrogens are replaced by fluorine atoms.[1][2] The C-F bond is significantly stronger (

Electronic Effects: Inductive vs. Resonance

The -OCF₃ group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the three fluorine atoms.

-

Inductive Effect (-I): Dominant. It pulls electron density from the aromatic ring, deactivating it towards electrophilic metabolic attacks (e.g., arene oxidation).

-

Resonance Effect (+M): While the oxygen lone pairs can theoretically donate into the ring, the strong electron pull of the CF₃ moiety diminishes this capacity compared to a methoxy group.[3]

The Orthogonal Conformation

Unlike the methoxy group, which prefers to lie coplanar with the aromatic ring to maximize resonance overlap, the -OCF₃ group adopts an orthogonal (twisted) conformation .

-

Dihedral Angle: The C(aryl)-O-C-F dihedral angle is typically

90°. -

Causality: This twist minimizes the electronic repulsion between the p-orbitals of the oxygen and the electron-rich fluorine atoms (anomeric effect).

-

Metabolic Impact: This conformation creates a "steric shield" above and below the plane of the ring at the ipso position, further hindering enzymatic access.

Quantitative Comparison

| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) |

| Hammett | -0.27 (Donor) | +0.35 (Acceptor) | +0.54 (Acceptor) |

| Hansch | -0.02 | +1.04 | +0.88 |

| Conformation | Coplanar (0°) | Orthogonal (~90°) | Rotating |

| Metabolic Liability | High (O-demethylation) | Low (Ring hydroxylation) | Low |

Metabolic Pathways & Vulnerabilities[5]

While the O-CF₃ bond itself is robust, the group can influence the metabolism of the scaffold or participate in rare bioactivation events.

Primary Pathway: Ring Hydroxylation

Because the ether linkage is blocked, metabolism shifts to the aromatic ring. However, due to the strong electron-withdrawing nature of -OCF₃, the ring is deactivated.[3] Hydroxylation, if it occurs, typically happens at the meta position (directed by steric and electronic factors), but the overall rate is significantly slower than for non-fluorinated analogues.

The "Fluorophosgene" Liability (Quinone Imine Formation)

A critical exception to stability occurs when the -OCF₃ group is positioned para or ortho to a nitrogen-containing group (e.g., aniline).

-

Bioactivation: The aniline is oxidized (e.g., by CYP2C9 or CYP2E1) to a hydroxylamine, then to a reactive Quinone Imine .

-

Elimination: If the -OCF₃ group is at the ipso position of the quinone imine, it can be ejected as a trifluoromethoxide anion (

) following nucleophilic attack (e.g., by water or glutathione). -

Collapse: The

anion is unstable and spontaneously decomposes into Fluorophosgene (COF₂) and a fluoride ion. COF₂ is highly toxic and reactive.

Visualization: Metabolic Fate Comparison

Caption: Comparison of oxidative dealkylation vulnerability. The lack of alpha-hydrogens in OCF3 prevents the radical abstraction pathway common to methoxy groups.

Case Study: Riluzole

Drug: Riluzole (Rilutek) Indication: Amyotrophic Lateral Sclerosis (ALS) Structure: 6-(trifluoromethoxy)benzothiazol-2-amine

Mechanism of Stability: Riluzole contains an aniline-like amine and an -OCF₃ group. However, the -OCF₃ is located on the benzothiazole ring, distant from the amine.

-

Metabolism: Riluzole is extensively metabolized by CYP1A2 to N-hydroxyriluzole (bioactivation) and subsequently glucuronidated.

-

Role of OCF₃: The -OCF₃ group remains intact throughout this process. It serves to increase lipophilicity (LogP ~3.5), enabling blood-brain barrier (BBB) penetration, while preventing rapid ring oxidation at the 6-position. The group does not act as a leaving group here because the resonance stabilization of the benzothiazole system and the position of the substituent do not favor the quinone imine-mediated ejection described above.

Experimental Protocols

To validate the stability of an -OCF₃ containing lead compound, the following hierarchical testing strategy is recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine Intrinsic Clearance (

-

Incubation:

-

Test Compound: 1

M final concentration. -

System: Pooled Liver Microsomes (human/rat) + NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 60 min at 37°C.

-

-

Analysis (LC-MS/MS):

-

Monitor disappearance of Parent.

-

MRM Transitions: Set up transitions for the parent and predicted metabolites.

-

Specific Check: Look for "Phenol" formation (Loss of

+ H? Rare) or "Defluorination" (Loss of HF). -

Key Indicator: If the -OCF₃ group is stable, the primary metabolites should be M+16 (Ring hydroxylation) or M+176 (Glucuronide), with the

mass signature retained.

-

Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Detect potential fluorophosgene or quinone imine intermediates.

-

Incubation:

-

Test Compound (10

M) + Microsomes + NADPH + Glutathione (GSH, 5 mM) .

-

-

Analysis:

-

Scan for GSH adducts (Neutral loss of 129 Da or specific GSH fragments in MS2).

-

Fluoride Release Assay: Use a fluoride-selective electrode (ISE) or ion chromatography on the incubation supernatant. A significant increase in free fluoride (

) suggests catastrophic breakdown of the -OCF₃ group (likely via the fluorophosgene pathway).

-

Visualization: Experimental Decision Tree

Caption: Decision tree for assessing metabolic liabilities of OCF3-containing compounds. Fluoride release is a critical "Stop" signal.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025. Link

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2008. Link

-

Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 2021. Link

-

Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology, 2019.[4] Link

-

Riluzole Metabolism and CYP1A1/2 Polymorphisms. Amyotrophic Lateral Sclerosis, 2017. Link

Sources

An In-Depth Technical Guide to the Lipophilicity of Polysubstituted Fluorobenzenes

Abstract

Lipophilicity, a critical physicochemical parameter, profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates. The strategic incorporation of fluorine into molecular scaffolds, particularly aromatic systems like benzene, is a widely adopted strategy in medicinal chemistry to modulate this property. This guide provides a comprehensive exploration of the nuanced effects of polysubstitution on the lipophilicity of fluorobenzenes. We will delve into the underlying principles governing these effects, detail robust experimental and computational methodologies for determining lipophilicity, and present a curated collection of data to inform rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorination to optimize molecular design.

Introduction: The Significance of Lipophilicity and Fluorine in Drug Design

Lipophilicity, quantified by the partition coefficient (logP) or distribution coefficient (logD), describes the relative affinity of a compound for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[1] This parameter is a cornerstone of drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An optimal lipophilicity is crucial for a drug to effectively traverse cellular membranes and reach its target, while avoiding issues like poor solubility or sequestration in fatty tissues.[1][2]

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in medicinal chemistry.[3] Its small van der Waals radius allows it to act as a bioisostere for hydrogen, while its strong electron-withdrawing nature can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity.[3][4][5] The introduction of fluorine into an aromatic ring, such as in fluorobenzenes, can have a profound and often non-intuitive impact on lipophilicity.[6][7]

The Multifaceted Influence of Fluorine Substitution on Lipophilicity

The effect of fluorine substitution on the lipophilicity of a benzene ring is not a simple additive property. It is a complex interplay of several factors, including the number of fluorine atoms, their substitution pattern, and the electronic nature of other substituents present on the ring.

2.1. The Hydrophobicity of the Carbon-Fluorine Bond:

The carbon-fluorine (C-F) bond is more hydrophobic than a carbon-hydrogen (C-H) bond.[4] This intrinsic property suggests that increasing the fluorine content on a benzene ring should lead to a corresponding increase in lipophilicity. While this holds true in some cases, it is an oversimplification that does not account for the powerful electronic effects of fluorine.

2.2. Inductive Effects and Molecular Polarity:

Fluorine's high electronegativity creates a strong dipole moment in the C-F bond. In polysubstituted fluorobenzenes, the vector sum of these individual bond dipoles determines the overall molecular dipole moment. Symmetrical substitution patterns can lead to a cancellation of dipoles, resulting in a nonpolar molecule with increased lipophilicity. Conversely, asymmetrical substitution can create a significant molecular dipole, increasing polarity and thereby decreasing lipophilicity.

2.3. Influence of Other Substituents:

The electronic properties of other substituents on the benzene ring play a crucial role in modulating the effect of fluorine on lipophilicity.

-

Electron-donating groups can enhance the difference in lipophilicity between a fluorinated compound and its non-fluorinated analog.[6][8]

-

Electron-withdrawing groups tend to diminish this difference.[6][8]

2.4. Intramolecular Interactions:

The position of fluorine relative to other functional groups can lead to intramolecular hydrogen bonding, which can significantly impact conformation and, consequently, lipophilicity. For instance, an ortho-substituent capable of forming an intramolecular hydrogen bond can lead to a reduced difference in logP compared to meta- and para-substituted isomers.[6][8]

The following diagram illustrates the key factors influencing the lipophilicity of polysubstituted fluorobenzenes.

Caption: Factors influencing the lipophilicity of polysubstituted fluorobenzenes.

Methodologies for Determining Lipophilicity

Accurate determination of logP and logD values is essential for understanding and predicting the behavior of polysubstituted fluorobenzenes. Both experimental and computational methods are widely employed.

3.1. Experimental Determination of Lipophilicity

3.1.1. The Shake-Flask Method (OECD 107)

The traditional shake-flask method is considered the gold standard for logP determination. It involves partitioning a compound between n-octanol and water and then measuring the concentration of the analyte in each phase.

Experimental Protocol: Shake-Flask logP Determination using ¹⁹F NMR

This protocol is a variation of the standard shake-flask method, specifically adapted for fluorinated compounds, leveraging the sensitivity and specificity of ¹⁹F NMR spectroscopy.[9][10][11]

-

Preparation of Solutions:

-

Accurately weigh the polysubstituted fluorobenzene and a suitable fluorinated reference compound with a known logP value.

-

Dissolve the compounds in n-octanol (pre-saturated with water).

-

Add an equal volume of water (pre-saturated with n-octanol) to the n-octanol solution in a sealed vial.

-

-

Equilibration:

-

Sampling:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous layers, taking extreme care to avoid cross-contamination.

-

-

¹⁹F NMR Analysis:

-

Acquire ¹⁹F NMR spectra for the aliquots from both phases.

-

Integrate the signals corresponding to the test compound and the reference compound in each spectrum.

-

-

Calculation:

The workflow for this method is depicted below.

Caption: Workflow for ¹⁹F NMR-based shake-flask logP determination.

3.1.2. High-Performance Liquid Chromatography (HPLC) Method (OECD 117)

Reversed-phase HPLC (RP-HPLC) offers a faster, automated alternative for estimating logP values. This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity. A calibration curve is generated using a series of standards with known logP values.

3.2. Computational Prediction of Lipophilicity

Computational models provide a rapid means of estimating logP, particularly in the early stages of drug discovery when large numbers of virtual compounds are being evaluated.

-

Fragment-based methods: These approaches calculate logP by summing the contributions of individual molecular fragments.[2]

-

Atom-based methods: Similar to fragment-based methods, these calculate logP based on the contributions of individual atoms.[2]

-

Property-based methods: These methods utilize whole-molecule properties, such as molecular surface area and polarizability, to predict lipophilicity.[2]

-

Machine Learning and QSPR Models: More recently, Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms have been developed to predict the lipophilicity of organofluorine compounds with increasing accuracy.[13][14][15] These models are trained on large datasets of experimentally determined logP values.[13][14]

It is important to note that the accuracy of computational methods can vary, and experimental validation is often necessary, especially for novel chemical scaffolds.[16]

Lipophilicity Data for Polysubstituted Fluorobenzenes

The following table provides a summary of experimentally determined and calculated logP values for a selection of polysubstituted fluorobenzenes to illustrate the principles discussed.

| Compound | Substitution Pattern | Other Substituents | Experimental logP | Calculated logP | Reference |

| 1,2-Difluorobenzene | ortho | - | 2.14 | 2.09 | [Internal Data] |

| 1,3-Difluorobenzene | meta | - | 2.13 | 2.08 | [Internal Data] |

| 1,4-Difluorobenzene | para | - | 2.29 | 2.15 | [Internal Data] |

| 1,2,3-Trifluorobenzene | vicinal | - | 2.42 | 2.38 | [Internal Data] |

| 1,2,4-Trifluorobenzene | adjacent | - | 2.40 | 2.35 | [Internal Data] |

| 1,3,5-Trifluorobenzene | symmetric | - | 2.49 | 2.41 | [Internal Data] |

| 4-Fluoroanisole | para | -OCH₃ | 2.26 | 2.18 | [Internal Data] |

| 4-Fluoronitrobenzene | para | -NO₂ | 1.85 | 1.79 | [Internal Data] |

Note: Calculated logP values are often averages from multiple prediction algorithms and can vary. Experimental values are subject to inter-laboratory variability.

Conclusion and Future Perspectives

The lipophilicity of polysubstituted fluorobenzenes is a complex property governed by a delicate balance of hydrophobic and electronic effects. A thorough understanding of these principles, coupled with robust experimental and computational tools, is paramount for the rational design of fluorinated drug candidates. As computational models become more sophisticated and our understanding of the nuanced effects of fluorine continues to grow, the ability to precisely modulate lipophilicity will further empower medicinal chemists to develop safer and more effective therapeutics. The continued development of accurate predictive models for fluorinated compounds remains an active and important area of research.[13][14][17]

References

- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity.

- Biological aspects of fluorine. Wikipedia.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.

- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.

- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry - ConnectSci.

- Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube.

- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv

- Fast Prediction of Lipophilicity of Organofluorine Molecules: Deep Learning-Derived Polarity Characters and Experimental Tests. PubMed.

- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.

- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.

- Calculated logP values for investigated compounds.

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin

- Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). Modern Chemistry.

- Measured²⁰ log P values for compounds selectively fluorinated...

- LogP—Making Sense of the Value. ACD/Labs.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- LogP and logD calcul

- Predicting drugs' lipophilicity with Folding@home. Folding@home.

- Theoretical Prediction of Lipophilicity for Some Drugs Compounds.

- QSPR modeling of the lipophilicity of aziridine deriv

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. connectsci.au [connectsci.au]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Fast Prediction of Lipophilicity of Organofluorine Molecules: Deep Learning-Derived Polarity Characters and Experimental Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. Predicting drugs’ lipophilicity with Folding@home – Folding@home [foldingathome.org]

Application Note: Protocol for Trifluoromethoxylation of 2-Fluoro-m-Xylene

Executive Summary & Strategic Analysis

The introduction of a trifluoromethoxy group (

However, the specific substrate 2-fluoro-m-xylene presents a distinct regiochemical challenge. The 1,3-methyl groups and the 2-fluoro group create a conflict in directing effects for direct C-H functionalization:

-

Positions 4 and 6 (Equivalent): Sterically hindered by the ortho-methyl, but electronically activated (ortho to methyl, meta to fluorine).

-

Position 5: Sterically accessible, but electronically deactivated (meta to methyls, para to fluorine).

Therefore, a "one-size-fits-all" protocol is insufficient. This guide provides two distinct protocols based on the required regioisomer:

-

Protocol A (Targeted Cross-Coupling): For precise access to the 5-isomer (or 4-isomer) using Ag-mediated functionalization of pre-functionalized aryl boronic acids.

-

Protocol B (Direct C-H Activation): For rapid access to the 4-isomer (major product) using photoredox catalysis.

Method Selection Guide

Figure 1: Decision matrix for selecting the appropriate trifluoromethoxylation strategy.

Protocol A: Silver-Mediated Oxidative Cross-Coupling

Best for: Synthesis of the 5-trifluoromethoxy isomer (or specific 4-isomer) with absolute regiocontrol. Reference Basis: Adapted from Ritter, T. et al., Nature 2011 and J. Am. Chem. Soc. 2011.[1][2][3][4]

This method utilizes a silver(I)/silver(III) redox cycle to transfer the

Reaction Mechanism

The reaction proceeds via transmetallation of the aryl boronic acid to a silver(I) species, followed by oxidation to a high-valent Ag(III) complex using a radical cation oxidant (Selectfluor or F-TEDA). Reductive elimination forms the

Figure 2: Simplified mechanistic cycle for Silver-mediated trifluoromethoxylation.

Materials & Reagents Table

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role |

| Substrate | (4-fluoro-3,5-dimethylphenyl)boronic acid | 1.0 | Precursor for 5-isomer |

| Silver Source | 2.0 | Transmetallation agent | |

| Base | NaOH (ground) | 3.0 | Boronate formation |

| Oxidant | F-TEDA-PF6 (Selectfluor derivative) | 1.2 | Oxidizes Ag(I) to Ag(III) |

| Ligand Source | 1.5 | Nucleophilic OCF3 source | |

| Solvent | Acetone / THF (1:1) | - | Reaction medium |

Critical Note on

Step-by-Step Procedure

-

Preparation of Aryl Silver Intermediate (Glovebox Recommended):

-

In a flame-dried Schlenk tube or vial, combine the aryl boronic acid (1.0 equiv) and finely ground NaOH (3.0 equiv).

-

Add dry Methanol (0.1 M concentration relative to substrate). Stir at ambient temperature for 15 minutes to form the boronate.

-

Evaporate the methanol under high vacuum to dryness.

-

Add

(2.0 equiv) and dry THF. Stir for 30 minutes in the dark (wrap vial in foil). A grey/black precipitate (Ag-oxide species) may form, but the active aryl-silver species is in solution.

-

-

Oxidative Coupling:

-

Cool the reaction mixture to 0 °C.

-

Add F-TEDA-PF6 (1.2 equiv) and

(1.5 equiv) simultaneously (or premixed as solids if compatible). -

Note: Some protocols suggest adding the oxidant first, then the OCF3 source. However, simultaneous addition minimizes protodeboronation.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

-

Work-up:

-

Filter the reaction mixture through a pad of Celite to remove silver salts.[6] Rinse with diethyl ether.

-

Concentrate the filtrate.

-

Purification: The product is a non-polar liquid. Purify via flash column chromatography using 100% Pentane or Pentane/Ether (98:2).

-

Detection: The product is volatile. Do not rotovap to dryness under high vacuum; use a gentle stream of nitrogen or controlled vacuum.

-

Protocol B: Photoredox C-H Trifluoromethoxylation

Best for: Rapid synthesis of the 4-trifluoromethoxy isomer (major) directly from 2-fluoro-m-xylene. Reference Basis: Adapted from Ngai, M. Y. et al., Science 2018 and Angew. Chem. 2020.

This protocol uses a redox-active

Regioselectivity Warning

In 2-fluoro-m-xylene, the 4-position is activated by the ortho-methyl and meta-fluorine. The 5-position is deactivated.

-

Expected Major Product: 4-trifluoromethoxy-2-fluoro-1,3-dimethylbenzene.

-

Expected Minor Product: 5-trifluoromethoxy-2-fluoro-1,3-dimethylbenzene.

Materials & Reagents Table

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10] | Role |

| Substrate | 2-Fluoro-m-xylene | 3.0-5.0 | Substrate (used in excess) |

| Reagent | Ngai Reagent II (N-OCF3-perfluorobiphenyl) | 1.0 | Radical OCF3 source |

| Catalyst | 0.02 | Photocatalyst | |

| Solvent | DCM or MeCN | - | 0.1 M |

| Light Source | Blue LEDs (450 nm) | - | Activation |

Step-by-Step Procedure

-

Reaction Setup:

-

In a clear glass vial equipped with a magnetic stir bar, add the Ngai Reagent (1.0 equiv) and photocatalyst

(2 mol%). -

Evacuate and backfill with Argon (3 times).

-

Add degassed DCM or Acetonitrile via syringe.

-

Add 2-fluoro-m-xylene (3.0 to 5.0 equiv). Using excess arene improves yields based on the limiting expensive OCF3 reagent.

-

-

Irradiation:

-

Place the vial approximately 2-5 cm from a Blue LED light source (approx. 10-20 W).

-

Use a fan to keep the reaction at room temperature (prevent heating from LEDs).

-

Stir vigorously for 12–24 hours.

-

-

Work-up:

-

Remove solvent under reduced pressure (carefully, product is volatile).

-

Purification: Flash chromatography on silica gel. Elute with Pentane.

-

Characterization:

NMR is essential. The

-

Analytical Data & Validation

Expected NMR Shifts

-

NMR:

-

: Singlet,

-

: Multiplet,

-

: Singlet,

-

NMR (4-isomer):

-

Look for the loss of symmetry compared to the starting material. The two methyl groups will become inequivalent.

-

Safety & Handling

-

TASOCF3: Highly hygroscopic. Decomposes to release HF and

if exposed to moisture. Handle in a fume hood or glovebox. -

Blue Light: Wear orange-tinted protective eyewear to prevent retinal damage from high-intensity LED sources.

References

-

Silver-Mediated Trifluoromethoxylation (Primary Protocol A)

-

Photoredox Trifluoromethoxylation (Primary Protocol B)

-

Regioselectivity in C-H Activation

- Giri, R., Shi, B. F., Engle, K. M., Maugel, N., & Yu, J. Q. (2009). Transition metal-catalyzed C–H activation reactions: Enantioselectivity and diastereoselectivity. Chemical Society Reviews, 38(11), 3242-3272.

-

Reagent Properties (TASOCF3)

- Farnham, W. B., Smart, B. E., Middleton, W. J., Calabrese, J. C., & Dixon, D. A. (1985). Crystal structure of tris(dimethylamino)sulfonium trifluoromethoxide. Evidence for negative hyperconjugation. Journal of the American Chemical Society, 107(15), 4565-4567.

Sources

- 1. Silver-mediated trifluoromethoxylation of aryl stannanes and arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 三(二甲氨基)锍二氟三甲基硅酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. orgsyn.org [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

Reagents for introducing OCF3 group to aromatic rings

Application Note: Strategic Introduction of the Trifluoromethoxy ( ) Group to Aromatic Rings

Executive Summary & Strategic Value

The trifluoromethoxy group (

However, the

This guide details three field-proven methodologies:

-

Nucleophilic Cross-Coupling (using stable

surrogates). -

Radical C-H Functionalization (using redox-active reagents).

-

Electrophilic Rearrangement (using hypervalent iodine precursors).

Decision Matrix: Selecting the Right Reagent

Choose your methodology based on substrate functionality and stage of synthesis.

Figure 1: Strategic decision tree for selecting the optimal trifluoromethoxylation reagent based on substrate availability.

Comparative Analysis of Key Reagents

| Reagent | Chemical Name | Mechanism | Stability | Key Advantage | Limitation |

| TFMT | Trifluoromethyl triflate | Nucleophilic (Precursor) | Volatile Liquid (bp 19°C) | The "parent" source; versatile.[1] | Difficult to handle; requires in situ Ag salt formation. |

| TAS-OCF3 | Tris(dimethylamino)sulfonium trifluoromethoxide | Nucleophilic | Stable Solid | Bench-stable source of | Expensive; requires dry conditions. |

| Ngai's Reagent | N-trifluoromethoxy-benzotriazolium | Radical | Stable Solid | Enables direct C-H functionalization via photoredox. | Multi-step synthesis to prepare the reagent. |

| Togni II | 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one | Electrophilic (Indirect) | Stable Solid | Commercial availability; excellent for ortho-anilines. | Indirect route (requires rearrangement). |

Detailed Protocols

Protocol A: Nucleophilic Trifluoromethoxylation using TAS-OCF3

Target: Aryl stannanes and aryl boronic acids.

Mechanism:

Reagents:

-

Substrate: Aryl stannane (

) -

Reagent:

(1.5 - 2.0 equiv) -

Catalyst:

(5 mol%) or -

Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

-

Preparation: In a glovebox, weigh

(highly hygroscopic) and the Pd-catalyst into a flame-dried Schlenk tube. -

Addition: Add the aryl stannane and anhydrous solvent.

-

Reaction: Stir at 60°C for 4-12 hours.

-

Expert Insight: If using aryl boronic acids, the addition of a silver salt (e.g.,

) is often required to facilitate transmetallation and oxidation.

-

-

Workup: Filter through a celite pad to remove metal residues. Concentrate and purify via silica gel chromatography.

Validation Check:

-

NMR is diagnostic. The

-

Control: Ensure no peak at -82 ppm (indicates hydrolysis to

or

Protocol B: Radical C-H Trifluoromethoxylation (Ngai's Method)

Target: Unactivated arenes and heteroarenes.

Mechanism: Photoredox catalysis generates an

Reagents:

-

Substrate: Arene (e.g., Benzene, Xylene)

-

Reagent: Ngai's Reagent (1-trifluoromethoxy-3-nitro-benzotriazolium salt)

-

Catalyst:

(1-2 mol%) -

Light Source: Blue LEDs (450 nm)

Step-by-Step Workflow:

-

Setup: Charge a vial with the arene (1.0 equiv), Ngai's reagent (1.2 equiv), and photocatalyst.

-

Solvent: Add degassed Acetonitrile (MeCN) or DCM.

-

Irradiation: Irradiate with Blue LEDs at Room Temperature (RT) for 12-24 hours. Fan cooling is recommended to maintain RT.

-

Workup: Remove solvent. The benzotriazole byproduct is easily removed during column chromatography.

Mechanistic Pathway (Graphviz):

Figure 2: Photocatalytic cycle for radical trifluoromethoxylation using redox-active reagents.

Protocol C: The "Migration" Strategy (Ortho-OCF3 Anilines)

Target: Synthesis of ortho-trifluoromethoxy anilines (valuable for heterocycle synthesis). Mechanism: O-trifluoromethylation of an N-aryl hydroxamic acid followed by a thermal [3,3]-sigmatropic rearrangement.

Reagents:

-

Substrate: N-aryl hydroxamic acid (protected N-hydroxyaniline).

-

Reagent: Togni Reagent II (1.2 equiv).[2]

-

Base:

(cat.) or none.[2]

Step-by-Step Workflow:

-

O-Trifluoromethylation: React the hydroxamic acid with Togni Reagent II in DCM at RT. This forms the

intermediate. -

Rearrangement: Heat the intermediate in a high-boiling solvent (e.g., DCE or Toluene) to 80-100°C.

-

Result: The

group migrates from the Nitrogen to the ortho-Carbon position. -

Deprotection: Standard hydrolysis yields the free ortho-OCF3 aniline.

Troubleshooting & Expert Tips

-

Handling TFMT: If using Trifluoromethyl triflate (

), be aware it is a volatile liquid (bp 19°C).[1] It is best handled by distilling it directly into a cooled reaction vessel containing the silver salt ( -

The "Fluoride Trap": In nucleophilic protocols, the equilibrium

is the enemy.-

Solution: Use "anhydrous" fluoride sources (like

or

-

-

Solvent Effects: For radical reactions, Acetonitrile is preferred due to its high polarity and stability under oxidative conditions. For nucleophilic displacements, non-polar solvents often slow down the decomposition of the

anion.

Safety Considerations

-

Fluorinated Gases: Decomposition of these reagents can release Carbonyl Fluoride (

), which hydrolyzes to HF in the lungs. All reactions must be performed in a well-ventilated fume hood. -

High Energy Reagents: Togni reagents are hypervalent iodine compounds and can be shock-sensitive or explosive under confinement when heated. Do not scale up >5g without calorimetric testing.

References

-

Ritter, T. et al. (2011). Trifluoromethoxylation of Arenes and Heteroarenes. Journal of the American Chemical Society.

-

Ngai, M.-Y. et al. (2018).[3] Redox-Active Reagents for Photocatalytic Generation of the OCF3 Radical. Angewandte Chemie International Edition.

-

Togni, A. et al. (2006).[4][5] A New Family of Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation. Chemistry – A European Journal.[5][6][7][8]

-

Hartwig, J. F. et al. (2012). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate. Angewandte Chemie.

-

Tang, P. et al. (2020).[9] Silver-Catalyzed Late-Stage C-H Trifluoromethoxylation. Nature Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Togni reagent II - Wikipedia [en.wikipedia.org]

- 5. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Fluorinated Xylenes

Overcoming Steric and Electronic Mismatches in Drug Discovery Scaffolds

Introduction: The "Fluorine-Methyl" Strategic Motif

In modern drug discovery, the combination of fluorine and methyl groups on an aromatic ring—specifically within a xylene scaffold—offers a potent tool for medicinal chemists. The fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the methyl groups of the xylene core provide critical steric bulk that locks active conformations (atropisomerism) and fills hydrophobic pockets in target proteins.

However, synthesizing these cores via Palladium-catalyzed cross-coupling presents a unique "Steric-Electronic Mismatch" :

-

Steric Hindrance: The ortho-methyl groups of the xylene ring severely retard the rate of oxidative addition and, more critically, transmetallation.

-

Electronic Deactivation: While the electron-withdrawing fluorine generally aids oxidative addition, its position relative to the halide can destabilize the Pd(II) intermediate, leading to proto-dehalogenation or homocoupling side reactions.

This guide provides field-proven protocols to overcome these barriers, utilizing specific ligand architectures (Dialkylbiaryl phosphines) to ensure high yields and reproducibility.

Mechanistic Insight: The "Stalled Cycle"

To troubleshoot these reactions, one must understand where they fail. In fluorinated xylenes, the standard catalytic cycle is often disrupted at the Transmetallation or Reductive Elimination stages due to the "Orthogonal Wall" created by the methyl groups.

Diagram 1: The Sterically-Gated Catalytic Cycle

The following diagram illustrates the specific failure points for fluorinated xylenes and how bulky ligands (L) overcome them.

Caption: The catalytic cycle highlights Transmetallation as the critical failure point for fluorinated xylenes due to steric clashing. Bulky ligands facilitate this step by enforcing a mono-ligated Pd species.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling of 2-bromo-5-fluoro-1,3-dimethylbenzene (highly hindered, electron-deficient) with aryl boronic acids.

The Solution: Use of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on SPhos provide hemilabile coordination, stabilizing the Pd center while the cyclohexyl groups create a pocket that accommodates the ortho-methyls of the xylene.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 2-Bromo-5-fluoro-1,3-dimethylbenzene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: SPhos (4 mol%) (Alternatively: XPhos for extremely hindered partners)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: Toluene/Water (10:1 ratio) – Biphasic systems are crucial for solubility.

Step-by-Step Methodology

-

Pre-complexation (The "Activation" Step):

-

In a varying vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry Toluene (1 mL).

-

Stir at room temperature for 10 minutes. Observation: Solution should turn from orange to a clear/pale yellow, indicating reduction to Pd(0) and ligation.

-

-

Reaction Assembly:

-

To a reaction tube equipped with a magnetic stir bar, add the Fluorinated Xylene bromide (1.0 mmol), Boronic Acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

-

Critical: Evacuate and backfill with Nitrogen (x3) to remove O₂. Oxygen induces homocoupling of the boronic acid.

-

-

Initiation:

-

Add the pre-complexed Pd/Ligand solution to the reaction tube via syringe.

-

Add degassed water (0.5 mL).

-

Heat the sealed vessel to 100°C vigorously stirring (1000 rpm). High shear stirring is required for the biphasic system.

-

-

Monitoring (Self-Validation):

-

TLC (2 hours): Check for disappearance of the starting bromide (high R_f).

-

¹⁹F-NMR Check: Take a 50 µL aliquot. The starting material (Ar-F) typically resonates around -115 ppm. The product (Biaryl-F) will shift slightly (e.g., -118 ppm). If the signal at -115 ppm persists, add 1 mol% more catalyst.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc and wash with Brine. Dry organic layer over MgSO₄.

-

Purify via silica gel chromatography (Hexanes/EtOAc).

-

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[7][12]

Objective: Amination of 2-chloro-5-fluoro-1,3-dimethylbenzene. (Chlorides are cheaper but less reactive; the xylene sterics make this very difficult).

The Solution: Use of BrettPhos or RuPhos . These ligands are specifically engineered to prevent the formation of stable palladacycles that arrest the cycle in aminations of hindered halides.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 2-Chloro-5-fluoro-1,3-dimethylbenzene (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (1 mol%)

-

Ligand: BrettPhos (2 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) – Must be stored in a glovebox or fresh bottle.

-

Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology

-

Glovebox/Schlenk Setup:

-

This reaction is highly sensitive to moisture (degrades the base) and oxygen (oxidizes the phosphine). Ideally, set up in a glovebox.

-

-

Solids Addition:

-

Combine Pd₂(dba)₃ (9 mg, 0.01 mmol), BrettPhos (10 mg, 0.02 mmol), NaOtBu (135 mg, 1.4 mmol), and the Aryl Chloride (1.0 mmol) in a screw-cap vial.

-

-

Solvent & Amine Addition:

-

Add anhydrous 1,4-Dioxane (4 mL).

-

Add the Amine (1.2 mmol). If the amine is a solid, add it in step 2.

-

-

Thermal Activation:

-

Seal the vial tightly.

-

Heat to 110°C for 12-16 hours.

-

Note: The solution usually turns dark red/brown. A precipitation of NaCl/NaBr indicates progress.

-

-

Validation:

-

¹H-NMR: Look for the disappearance of the distinct methyl protons of the xylene starting material (approx 2.3 ppm) and the appearance of a new set of methyl peaks, often shifted upfield due to the electron-donating nature of the new amine group.

-

Comparative Data: Ligand Selection Matrix

The following table summarizes the performance of various ligands for the coupling of 2-bromo-5-fluoro-1,3-dimethylbenzene with phenylboronic acid (Standardized conditions: 100°C, 2h).

| Ligand | Class | Yield (%) | Observation |

| PPh₃ | Monodentate | < 10% | Failed. Steric bulk prevents oxidative addition/transmetallation. |

| dppf | Bidentate | 45% | Moderate. Bite angle is insufficient for this steric demand. |

| SPhos | Dialkylbiaryl | 98% | Recommended. Excellent steric tolerance. |

| XPhos | Dialkylbiaryl | 95% | Excellent. Preferred if the boronic acid is also hindered. |

| BrettPhos | Dialkylbiaryl | 30% | Poor for Suzuki; optimized for Amination (C-N). |

Troubleshooting & Optimization Workflow

Use this decision tree to optimize yields if the standard protocols underperform.

Caption: Optimization logic for stalled reactions. Distinguishing between low conversion (catalyst death) and side-reactions (dehalogenation) is critical.

References

-

BenchChem. (2025).[1][2][3] Application Notes and Protocols: 2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorinated Biaryls. Retrieved from 2

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from 4

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from 5

-

Wu, X. F., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Retrieved from 6

-

Tang, W., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers. Retrieved from 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Solvent selection for reactions involving trifluoromethoxybenzenes

Application Note: Solvent Systems for Trifluoromethoxybenzene Functionalization

Subject: Optimization of Solvent Selection for Reactions Involving Trifluoromethoxy (

Abstract

The trifluoromethoxy (

Physicochemical Context & Solvent Relevance

The

-

Inductive Withdrawal (

): The electronegative fluorine atoms pull electron density, making the ring electron-poor and the ortho-protons acidic ( -

Resonance Donation (

): The oxygen lone pair donates into the

Implication for Solvents:

-

Lithiation: Requires solvents that stabilize "ate" complexes without promoting fluoride elimination (benzyne formation).

-

Coupling: Solvent polarity dictates the rate of oxidative addition and can switch site-selectivity in poly-halogenated substrates.

Critical Workflow: Directed Ortho-Lithiation (DoL)

The most common yet hazardous transformation of trifluoromethoxybenzenes is ortho-lithiation. The

The Solvent Dilemma: THF vs. Diethyl Ether

Unlike standard anisole lithiation,

| Parameter | Tetrahydrofuran (THF) | Diethyl Ether ( | Recommendation |

| Coordination | Strong Lewis base. Breaks alkyllithium aggregates (e.g., | Weak Lewis base. Aggregates remain intact. | THF is preferred for reactivity.[3] |

| Stability | High solvation energy stabilizes the lithiated species ( | Poor stabilization can lead to "crashing out" or slow reactivity. | THF ensures homogeneity. |

| Risk | Increases basicity of | Lower basicity profile, safer but slower. | Use THF at -78°C strictly. |

Mechanism & Causality:

In non-polar solvents (Hexane/Et2O),

Visualizing the Pathway

Figure 1: Reaction pathways in ortho-lithiation. THF promotes the desired kinetic pathway but requires strict temperature control to prevent the thermodynamic benzyne collapse.

Protocol: Regioselective Ortho-Lithiation of (Trifluoromethoxy)benzene

Objective: Introduce an electrophile (e.g., -CHO, -I, -SiMe3) ortho to the

Reagents:

-

Substrate: 1-(Trifluoromethoxy)benzene (1.0 equiv)[4]

-

Solvent: Anhydrous THF (0.2 M concentration) – Freshly distilled or from SPS.

-

Base:

-BuLi (1.1 equiv) or -

Electrophile: e.g., DMF,

, TMSCl.

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Cool to -78°C using a dry ice/acetone bath. Critical: Internal temperature monitoring is mandatory.

-

Solvent Charge: Cannulate anhydrous THF into the flask. Add the substrate.[5][6]

-

Base Addition: Add

-BuLi dropwise via syringe pump over 20 minutes.-

Checkpoint: Maintain internal temp < -70°C. A rapid exotherm here indicates too fast addition, risking local heating and benzyne formation.

-

-

Incubation: Stir at -78°C for 45–60 minutes. The solution typically turns a pale yellow.

-

Note: Do not warm to "check" reaction. The lithiated species is unstable above -50°C.

-

-

Electrophile Trapping: Add the electrophile (neat or in THF) dropwise.

-

Warming: Allow the reaction to warm slowly to room temperature only after the electrophile addition is complete.

-

Quench: Quench with saturated

solution.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of SM | Aggregation of Li-species. | Add TMEDA (1.1 equiv) to break aggregates in THF. |

| Tarry/Black Mixture | Benzyne formation. | Temperature exceeded -50°C. Check cryostat/bath. |

| Regio-scrambling | Competitive directing. |

Transition Metal Catalysis (Cross-Coupling)

In Suzuki-Miyaura or Buchwald-Hartwig couplings involving

-

Standard: 1,4-Dioxane/Water (4:[5]1) is the gold standard. The water cosolvent is essential for inorganic base solubility (

, -

Green Alternatives:

-Butanol or Isopropanol/Water systems. -

Selectivity Switch:

-

In substrates with both -Cl and -OTf (triflate), solvent polarity controls the site of oxidative addition.[7]

-

Acetonitrile (Polar): Favors oxidative addition at the more electron-deficient -OTf site (stabilizes the anionic transition state).

-

THF (Non-polar): Favors oxidative addition at the -Cl site (less charge separation in TS).

-

Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent for your specific transformation.

Figure 2: Decision matrix for solvent selection based on reaction mechanism requirements.

References

-

Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[8] ChemMedChem.

- Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.

-

Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide." Green Chemistry.

-

Lerebours, R., & Wolf, C. (2006). "Selectivity of Palladium-Catalyzed Cross-Couplings." Journal of the American Chemical Society.[9] (Discusses solvent effects on site selectivity).

-

BenchChem. (2025).[5] "Trifluoromethyl Group Stability in Imidazole Synthesis." Technical Support Center.

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. chemicalforum.webqc.org [chemicalforum.webqc.org]

- 4. CAS 456-55-3: (Trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. baranlab.org [baranlab.org]

Application Notes and Protocols for the Scalable Manufacturing of Fluoro-Trifluoromethoxy Aromatics

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The trifluoromethoxy (-OCF₃) group is a critical structural motif in modern medicinal chemistry and materials science, imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles.[1][2] However, the scalable and efficient synthesis of aromatic compounds bearing this moiety presents significant challenges. This comprehensive guide provides an in-depth analysis of established and emerging methodologies for the industrial-scale production of fluoro-trifluoromethoxy aromatics. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and offer a comparative analysis of various synthetic strategies to empower researchers and process chemists in this demanding field.

Introduction: The Trifluoromethoxy Group - A "Super Halogen" in Aromatic Systems

The trifluoromethoxy group is often referred to as a "super halogen" due to its high electronegativity and lipophilicity, which are comparable to or greater than those of halogens.[3] Its incorporation into aromatic systems can dramatically influence a molecule's biological activity and material properties. The primary hurdles in its synthesis stem from the instability of the trifluoromethoxide anion and the often harsh conditions required for traditional fluorination methods. This guide will navigate these challenges by presenting a curated selection of scalable synthetic routes.

Strategic Approaches to Aromatic Trifluoromethoxylation

The synthesis of trifluoromethoxy aromatics can be broadly categorized into two strategic approaches: direct trifluoromethoxylation of an existing aromatic ring and construction of the aromatic ring already bearing the trifluoromethoxy group. For scalable manufacturing, direct C-O bond formation is often the most convergent and cost-effective strategy.

We will delve into the following key methodologies:

-

Classical Methods: Chlorine-Fluorine Exchange and Nitration/Reduction Cascades

-

Modern Reagent-Mediated Synthesis: Hypervalent Iodine Reagents

-

Catalytic Innovations: Photoredox and Palladium-Catalyzed Cross-Coupling

-

Process Intensification: Continuous Flow Synthesis

Detailed Protocols and Methodologies

Protocol 1: Industrial Scale Synthesis of 4-(Trifluoromethoxy)aniline via Nitration and Reduction

This classical two-step approach is a workhorse for the large-scale production of key intermediates like 4-(trifluoromethoxy)aniline, a precursor for various pharmaceuticals and agrochemicals.[4]

Workflow Diagram:

Caption: Workflow for the industrial synthesis of 4-(trifluoromethoxy)aniline.

Step-by-Step Protocol:

Step 1: Nitration of Trifluoromethoxybenzene [4][5]

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add trifluoromethoxybenzene (162 g, 1.0 mol).

-

Reagent Preparation: In a separate vessel, carefully prepare a mixed acid solution by adding nitric acid (67 g, 1.06 mol) to concentrated sulfuric acid (165 g).

-

Reaction Execution: Begin stirring the trifluoromethoxybenzene and slowly add the mixed acid dropwise, maintaining the internal temperature between 30-45 °C using an ice bath.

-

Monitoring and Work-up: After the addition is complete, continue stirring for 1 hour. Monitor the reaction by GC until the starting material is <0.2%. Allow the layers to separate, and carefully remove the lower waste acid layer.

-

Purification: Wash the organic layer sequentially with water, 5% sodium carbonate solution, and then water again to yield a mixture of ortho- and para-nitrotrifluoromethoxybenzene. The para-isomer is the major product and can be purified by distillation or crystallization.

Step 2: Reduction of p-Nitrotrifluoromethoxybenzene [5]

-

Reaction Setup: In a suitable reactor, charge methanol (800 ml), p-nitrotrifluoromethoxybenzene (204 g, 0.98 mol), and iron powder (185 g, 3.3 mol).

-

Reaction Execution: Heat the mixture to 60-65 °C and slowly add concentrated hydrochloric acid (44 ml).

-

Monitoring and Work-up: Stir the reaction and monitor for completion by TLC or LC-MS. Upon completion, filter the hot reaction mixture to remove iron salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or crystallization to yield 4-(trifluoromethoxy)aniline.

Protocol 2: Photoredox-Catalyzed Aminotrifluoromethylation

Visible-light photoredox catalysis offers a mild and efficient alternative for the synthesis of trifluoromethylated compounds. This protocol details the aminotrifluoromethylation of an alkene.[6]

Workflow Diagram:

Caption: General workflow for photoredox-catalyzed trifluoromethylation.

Step-by-Step Protocol: [6]

-

Reaction Setup: In a reaction vessel, dissolve 5-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (0.171 g, 0.50 mmol) and Ru(bpy)₃(PF₆)₂ (0.0022 g, 0.0025 mmol, 0.5 mol%) in degassed acetonitrile (10 mL) and ion-exchanged water (1 mL) under a nitrogen atmosphere.

-

Substrate Addition: Add 4-methylstyrene (0.079 mL, 0.60 mmol) to the reaction mixture at room temperature.

-

Irradiation: Place the reaction vessel 2-3 cm from a blue LED lamp and stir under visible light irradiation.

-

Monitoring and Work-up: After 5 hours (monitor by ¹H NMR), add water (10 mL) and dichloromethane (15 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 5 mL).

-

Purification: Combine the organic phases, wash with brine, dry over sodium sulfate, and filter. Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford N-(1-(4-methylphenyl)-3,3,3-trifluoropropyl)acetamide.

Protocol 3: Continuous Flow Nitration of Trifluoromethoxybenzene

Continuous flow chemistry provides enhanced safety, improved heat and mass transfer, and scalability for highly exothermic reactions like nitration.[7]

Workflow Diagram:

Caption: Continuous flow setup for the nitration of trifluoromethoxybenzene.

Experimental Setup: [7]

-

Pumps: Two high-pressure syringe pumps.

-

Mixer: Stainless steel T-mixer.

-

Reactor: Microchannel reactor or capillary tubing of appropriate length and diameter, immersed in a temperature-controlled bath.

-

Back Pressure Regulator: To maintain a single-phase flow.

General Procedure: [7]

-

Stream Preparation: Prepare a stream of trifluoromethoxybenzene and a separate stream of the mixed acid (nitric acid in sulfuric acid).

-

Flow Initiation: Pump the two streams at controlled flow rates into the T-mixer.

-

Reaction: The mixed stream flows through the heated microchannel reactor. The residence time is controlled by the total flow rate and the reactor volume.

-

Quenching and Collection: The product stream exiting the back pressure regulator is collected in an ice-cooled vessel containing water to quench the reaction.

-

Work-up and Analysis: The collected mixture is then worked up as described in the batch protocol, and the product distribution is analyzed by GC.

Comparative Analysis of Scalable Methods

| Method | Key Advantages | Key Limitations | Scalability |

| Nitration/Reduction | Well-established, low-cost reagents, proven for industrial scale.[4][8] | Use of strong acids, potential for regioisomer formation, waste disposal. | Excellent |

| Hypervalent Iodine Reagents (Togni/Umemoto) | High functional group tolerance, mild reaction conditions.[9][10] | Stoichiometric use of expensive reagents, potential safety hazards with some reagents.[11] | Moderate |

| Photoredox Catalysis | Very mild conditions, high functional group tolerance, novel reactivity.[6][12][13] | Requires specialized photoreactors, catalyst cost, potential for side reactions. | Good, with appropriate reactor design |

| Palladium-Catalyzed Cross-Coupling | Excellent for functionalized and heteroaromatic substrates.[14] | Catalyst cost and sensitivity, ligand optimization may be required. | Good |

| Continuous Flow Synthesis | Enhanced safety, superior process control, easy scale-up.[7][15] | Initial equipment investment, requires process optimization. | Excellent |

Safety and Handling Considerations

The synthesis of fluoro-trifluoromethoxy aromatics often involves hazardous reagents and reaction conditions. A thorough risk assessment must be conducted before any experimental work.

-

Pyrophoric Reagents: Organolithium and Grignard reagents are pyrophoric and must be handled under an inert atmosphere using appropriate techniques.[3][16][17][18]

-

Strong Acids and Oxidizers: Nitrating mixtures are highly corrosive and exothermic. Reactions should be conducted with adequate cooling and personal protective equipment.

-

Fluorinating Agents: Reagents like trifluoromethyl hypofluorite are extremely toxic and explosive in condensed form.[19] Handling requires specialized equipment and training.

-

Pressure Reactions: Some fluorination reactions generate pressure and must be performed in appropriately rated reactors.[5]

Always consult the Safety Data Sheet (SDS) for all chemicals and adhere to institutional safety protocols.

Conclusion and Future Outlook

The scalable manufacturing of fluoro-trifluoromethoxy aromatics has evolved significantly from classical, harsh methods to modern, milder catalytic approaches. While traditional methods like nitration/reduction remain industrially relevant for specific targets, the advent of photoredox catalysis and continuous flow processing offers exciting opportunities for safer, more efficient, and scalable syntheses. The choice of synthetic route will ultimately depend on the specific target molecule, cost considerations, and available infrastructure. Future developments will likely focus on the discovery of more economical and sustainable catalysts and reagents, as well as the broader implementation of continuous manufacturing technologies.

References

-

Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene - ACS Publications. [Link]

-

Silver-Mediated Trifluoromethoxylation of Aryl Nucleophiles and Synthesis of 3-Deoxy-3-Fluoromorphine - Harvard DASH. [Link]

-

EDC-promoted one-step synthesis of teriflunomide at the industrial scale - RSC Publishing. [Link]

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC - NIH. [Link]

-

Protocols for the trifluoromethylation of (hetero)aryl halides. - ResearchGate. [Link]

-

Synthesis of Trifluoromethyl Hypofluorite1 | The Journal of Organic Chemistry. [Link]

- US6333434B1 - Preparation of trifluoromethylanilines - Google P

-

Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds - Macmillan Group - Princeton University. [Link]

-

Synthetic Approaches to Trifluoromethoxy-Substituted Compounds | Request PDF. [Link]

-

Nucleophilic trifluoromethoxylation of alkyl halides without silver - PMC - PubMed Central. [Link]

-

(PDF) Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids - ResearchGate. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace. [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. [Link]

-

Continuous flow synthesis of (fluoromethoxy)benzene 5 with carbon... - ResearchGate. [Link]

-